5-(2-Methoxyphenoxy)-2-(pyridin-4-yl)pyriMidine-4,6(1H,5H)-dione 5-(2-Methoxyphenoxy)-2-(pyridin-4-yl)pyriMidine-4,6(1H,5H)-dione
Brand Name: Vulcanchem
CAS No.: 150728-08-8
VCID: VC0168793
InChI: InChI=1S/C16H13N3O4/c1-22-11-4-2-3-5-12(11)23-13-15(20)18-14(19-16(13)21)10-6-8-17-9-7-10/h2-9H,1H3,(H2,18,19,20,21)
SMILES: COC1=CC=CC=C1OC2=C(N=C(NC2=O)C3=CC=NC=C3)O
Molecular Formula: C16H13N3O4
Molecular Weight: 311.29 g/mol

5-(2-Methoxyphenoxy)-2-(pyridin-4-yl)pyriMidine-4,6(1H,5H)-dione

CAS No.: 150728-08-8

Main Products

VCID: VC0168793

Molecular Formula: C16H13N3O4

Molecular Weight: 311.29 g/mol

5-(2-Methoxyphenoxy)-2-(pyridin-4-yl)pyriMidine-4,6(1H,5H)-dione - 150728-08-8

CAS No. 150728-08-8
Product Name 5-(2-Methoxyphenoxy)-2-(pyridin-4-yl)pyriMidine-4,6(1H,5H)-dione
Molecular Formula C16H13N3O4
Molecular Weight 311.29 g/mol
IUPAC Name 4-hydroxy-5-(2-methoxyphenoxy)-2-pyridin-4-yl-1H-pyrimidin-6-one
Standard InChI InChI=1S/C16H13N3O4/c1-22-11-4-2-3-5-12(11)23-13-15(20)18-14(19-16(13)21)10-6-8-17-9-7-10/h2-9H,1H3,(H2,18,19,20,21)
Standard InChIKey AFVWOEIXJJCKJT-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1OC2=C(N=C(NC2=O)C3=CC=NC=C3)O
Canonical SMILES COC1=CC=CC=C1OC2=C(N=C(NC2=O)C3=CC=NC=C3)O
PubChem Compound 11266917
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator